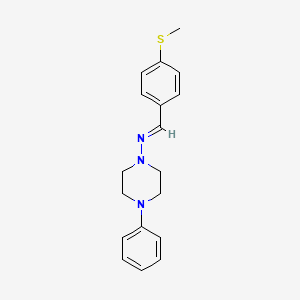
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dichlorophenyl group, and a pyridinylmethyl group attached to an acrylamide backbone, making it a versatile molecule in various chemical reactions and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the 2,4-dichlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the pyridinylmethyl group: This step may involve a coupling reaction using a pyridine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reagents are continuously fed into a reactor and products are continuously removed.
化学反応の分析
Types of Reactions
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives of the original compound.
科学的研究の応用
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dichlorophenyl group are key functional groups that contribute to its binding affinity and specificity. The pyridinylmethyl group may also play a role in modulating its activity and selectivity.
類似化合物との比較
Similar Compounds
2-Cyano-3-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylethyl)acrylamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, dichlorophenyl group, and pyridinylmethyl group work together to provide a balance of reactivity, stability, and specificity that is not found in other similar compounds.
特性
分子式 |
C16H11Cl2N3O |
|---|---|
分子量 |
332.2 g/mol |
IUPAC名 |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-4-3-12(15(18)7-14)6-13(8-19)16(22)21-10-11-2-1-5-20-9-11/h1-7,9H,10H2,(H,21,22)/b13-6+ |
InChIキー |
ISDOJTNLDFAIAG-AWNIVKPZSA-N |
異性体SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-bromophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11970395.png)
![6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11970400.png)


![(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970412.png)
![2-Ethyl-3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970427.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11970452.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11970456.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970458.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970459.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970469.png)
![N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11970474.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970483.png)
